Methyl 6-acetylquinoline-3-carboxylate
Description
Significance of the Quinoline (B57606) Heterocycle in Organic Chemistry and Related Disciplines
The quinoline framework is a vital structural motif found in numerous natural products, pharmaceuticals, and functional materials. orientjchem.org Its presence in alkaloids like quinine, a historically significant antimalarial agent, underscores its biological importance. bldpharm.com In medicinal chemistry, the quinoline scaffold is frequently utilized due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. bldpharm.comjkchemical.com The aromatic nature of the quinoline ring system, combined with the presence of a nitrogen atom, allows for a range of chemical modifications, making it an attractive template for the design of novel therapeutic agents. orientjchem.org
Contextualization of Acetylated Quinoline Carboxylates within Modern Synthetic and Mechanistic Studies
The introduction of both acetyl and carboxylate functional groups onto the quinoline core gives rise to acetylated quinoline carboxylates, a class of compounds with significant potential in synthetic and mechanistic investigations. The acetyl group, a ketone, serves as a handle for a variety of chemical transformations, including nucleophilic additions, reductions, and the formation of enolates. The methyl carboxylate group, an ester, can undergo hydrolysis, amidation, and reduction, providing further avenues for molecular elaboration. The interplay between these two functional groups on the rigid quinoline scaffold allows for the systematic study of electronic effects, reaction mechanisms, and structure-activity relationships.
Overview of Research Trajectories for Methyl 6-acetylquinoline-3-carboxylate and Analogous Structures
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the research trajectories for analogous structures, such as quinoline-3-carboxylates and quinoline-4-carboxylic acids, offer valuable insights. Research in this area is often directed towards the synthesis of novel derivatives with potential biological activity. nih.govnih.gov For instance, quinoline-3-carboxylate derivatives have been investigated as potential antiproliferative agents. nih.gov The synthesis of these compounds often involves multi-step reaction sequences, and their characterization relies heavily on modern analytical techniques like NMR, mass spectrometry, and IR spectroscopy. nih.gov The general synthetic strategies for quinoline carboxylates often involve well-established named reactions like the Doebner-von Miller reaction, the Pfitzinger synthesis, and the Friedländer annulation, which are continuously being modified and improved for greater efficiency and substrate scope. nih.gov
Given the presence of reactive acetyl and carboxylate moieties, future research on this compound could explore its utility as a building block in the synthesis of more complex molecules, its potential as a ligand for metal catalysis, or its application in the development of novel bioactive compounds.
Chemical and Physical Properties of this compound
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1956318-19-6 |
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| SMILES | O=C(C1=CC2=CC(C(C)=O)=CC=C2N=C1)OC |
Properties
IUPAC Name |
methyl 6-acetylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8(15)9-3-4-12-10(5-9)6-11(7-14-12)13(16)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGQOLSIXJZVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthetic compounds such as Methyl 6-acetylquinoline-3-carboxylate. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the validation of the molecular formula and offering insights into the molecule's structure through fragmentation analysis. The calculated exact mass of this compound (C₁₃H₁₁NO₃) is 229.0739 g/mol .
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with high precision. When analyzing this compound, ESI-MS would typically yield the protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion allows for the experimental confirmation of the compound's elemental composition against its calculated theoretical mass. For instance, in studies of related quinoline (B57606) derivatives, LC/MS analysis has been successfully used to confirm the presence of the corresponding [M+H]⁺ ion, validating the structure of the synthesized products. mdpi.comnih.gov
Electron Impact (EI) is a higher-energy ionization method that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, fragmentation would likely occur at the ester and acetyl functional groups. Key fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the carboxylate or the loss of the methyl group (-CH₃) from the acetyl moiety. Analysis of simpler structures like 6-methylquinoline (B44275) shows characteristic fragmentation where the molecular ion is the most abundant peak. nih.gov
Table 1: Expected HRMS Data for this compound
| Ion Type | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₂NO₃⁺ | 230.0817 | ESI |
| [M+Na]⁺ | C₁₃H₁₁NO₃Na⁺ | 252.0637 | ESI |
Isotopic pattern analysis is a powerful feature of HRMS that aids in confirming the elemental composition of a molecule. The naturally occurring isotopes of the elements within this compound, particularly ¹³C, produce a distinct pattern of peaks. The molecular ion peak (M) is accompanied by an M+1 peak, which arises from the presence of a single ¹³C atom in the molecule. The relative intensity of the M+1 peak is directly proportional to the number of carbon atoms. For a molecule with 13 carbon atoms, the theoretical intensity of the M+1 peak is approximately 14.3% of the M peak. By comparing the experimentally observed isotopic distribution with the theoretically calculated pattern for C₁₃H₁₁NO₃, the molecular formula can be validated with a high degree of confidence.
Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing
Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ucl.ac.uk This technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules, which is crucial for understanding the structure and intermolecular interactions of this compound.
By successfully growing a single crystal of this compound, XRD analysis can provide the exact coordinates of each atom in the crystal lattice. This information is then used to calculate precise intramolecular dimensions. While specific data for the title compound is not publicly available, analysis of analogous structures like Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate provides a clear example of the detailed data that can be obtained. nih.govresearchgate.net For this related compound, the quinoline ring system was found to be nearly planar, with an r.m.s. deviation of just 0.032 Å. nih.govresearchgate.net The analysis also revealed specific bond lengths and how they deviate from standard values due to electronic and steric effects. nih.govresearchgate.net A similar analysis for this compound would be expected to confirm the planarity of the core quinoline structure and determine the precise orientation of the acetyl and methyl carboxylate substituents relative to the ring.
Table 2: Representative Crystallographic Data from a Related Quinoline Derivative (Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.828 (5) |
| b (Å) | 7.535 (4) |
| c (Å) | 18.829 (5) |
| β (°) | 94.369 (5) |
| Volume (ų) | 1531.8 (12) |
Data sourced from a study on Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate for illustrative purposes. nih.govresearchgate.net
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. XRD analysis is essential for identifying and characterizing these interactions. For this compound, potential interactions would include weak C-H···O hydrogen bonds between hydrogen atoms on the quinoline ring or methyl groups and the oxygen atoms of the acetyl and carboxylate groups. Furthermore, the aromatic quinoline rings are capable of engaging in π-π stacking interactions, where the planar rings align face-to-face or in an offset manner. Studies on other quinoline derivatives have identified various intermolecular forces, including C-H···π interactions and halogen bonds, which stabilize their crystal structures. nih.govresearchgate.netmdpi.com The analysis would reveal the specific contacts and distances that dictate the supramolecular architecture of the compound.
Polymorphism is the phenomenon where a compound can exist in multiple distinct crystalline forms, each with different physical properties. Single-crystal XRD is the primary technique used to identify and characterize different polymorphs, as each form will have a unique unit cell and crystal packing arrangement. While no polymorphs of this compound have been reported, any study into its solid-state properties would employ XRD to screen for different crystalline phases that may arise under various crystallization conditions (e.g., different solvents, temperatures).
Co-crystallization involves crystallizing a target molecule with another compound (a co-former) to create a new crystalline solid with potentially improved properties. XRD is fundamental to co-crystallization studies as it confirms the formation of a new co-crystal phase and elucidates the specific intermolecular interactions, such as hydrogen bonds, between the active molecule and the co-former. ucl.ac.uk
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |
| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate |
No Publicly Available Computational Studies Found for "this compound"
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical investigations specifically focused on the chemical compound “this compound.”
Despite targeted searches for density functional theory (DFT) analyses, frontier molecular orbital (FMO) data, molecular electrostatic potential (MEP) maps, and simulated spectroscopic data (NMR, IR/Raman) for this specific molecule, no research findings or data sets could be retrieved. The scientific literature contains computational studies on a variety of other quinoline derivatives, but none that match the exact structure of this compound.
Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for the specified outline, as the foundational scientific data for this particular compound is not present in the accessible public domain. The strict adherence to focusing solely on "this compound" precludes the use of data from related but structurally different compounds as surrogates.
Should computational studies on this compound be published in the future, a detailed article as per the requested structure could be generated.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Computational Spectroscopic Prediction and Correlation
Theoretical UV-Vis Absorption Spectra and Electronic Transitions
The electronic absorption properties of Methyl 6-acetylquinoline-3-carboxylate can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT), a workhorse of modern computational chemistry for studying excited states. nih.govresearchgate.net This method allows for the calculation of the theoretical UV-Vis absorption spectrum, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions.
For quinoline (B57606) derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands in the UV and near-visible regions, arising from π→π* and n→π* transitions within the aromatic quinoline core and its substituents. researchgate.net In the case of this compound, the key chromophore is the quinoline ring system, augmented by the electron-withdrawing acetyl and methyl carboxylate groups. These substituents are expected to modulate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby influencing the absorption wavelengths.
Studies on analogous compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have shown good agreement between experimental spectra and those calculated using TD-DFT at the B3LYP/6-31G+(d,p) level of theory. lookchem.com For this related molecule, the major absorption bands were attributed to HOMO→LUMO and other nearby orbital transitions. Similarly, for this compound, the primary electronic transitions would likely involve the promotion of an electron from the HOMO, distributed over the quinoline ring, to the LUMO, which may have significant contributions from the acetyl and carboxylate moieties.
Table 1: Illustrative Theoretical Electronic Transitions for a Quinoline Derivative
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | 350 | 0.25 | HOMO → LUMO (95%) |
| S0 → S2 | 310 | 0.15 | HOMO-1 → LUMO (80%) |
| S0 → S3 | 280 | 0.40 | HOMO → LUMO+1 (75%) |
Note: This table is illustrative and based on typical values for functionalized quinolines. The actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules like this compound in various environments, providing insights that are inaccessible through static quantum chemical calculations.
MD simulations can reveal the conformational flexibility of the molecule by simulating its movements over time. For this compound, key degrees of freedom include the rotation around the C-C bonds connecting the acetyl and methyl carboxylate groups to the quinoline core. By simulating the molecule in a condensed phase (e.g., in a solvent box), one can map the potential energy surface associated with these rotations and identify the most stable conformations and the energy barriers between them. Studies on quinoline-3-carboxamide (B1254982) derivatives have utilized MD simulations to establish the stability of ligand-protein interactions, demonstrating that the quinoline scaffold provides a stable anchor within binding sites. mdpi.com The root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time is a key metric to assess its structural stability. researchgate.net
The interaction of a molecule with its solvent environment is crucial for its behavior and properties. MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed analysis of solvent-solute interactions. For this compound, the polar acetyl and ester groups, along with the quinoline nitrogen, are expected to be primary sites for hydrogen bonding with protic solvents. The simulations can quantify the number and lifetime of these hydrogen bonds and generate radial distribution functions (RDFs) to describe the structuring of solvent molecules around the solute. This information is vital for understanding solubility and how the solvent might influence the molecule's conformational preferences and electronic properties.
Analysis of Noncovalent Interactions (NCI) and Hirshfeld Surface Analysis
The assembly of molecules in the solid state and the nature of their intermolecular interactions are governed by a network of noncovalent forces. NCI and Hirshfeld surface analyses are computational techniques used to visualize and quantify these weak interactions.
The Noncovalent Interaction (NCI) plot is a visualization technique based on the electron density and its derivatives. It generates isosurfaces that highlight regions of weak interactions, color-coded to distinguish between attractive (e.g., hydrogen bonds, van der Waals) and repulsive (steric clash) contacts. researchgate.net For this compound, NCI analysis would be expected to reveal intramolecular interactions, such as potential weak hydrogen bonds between the acetyl oxygen and a nearby aromatic hydrogen, as well as the landscape of intermolecular interactions that dictate crystal packing.
Hirshfeld surface analysis complements this by mapping various properties onto a surface defined by the molecule's electron density contribution to the crystal. researchgate.netnih.gov The normalized contact distance (d_norm) map is particularly useful, where red spots indicate intermolecular contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds and other close contacts. researchgate.net
For instance, in a study of N-(4-acetylphenyl)quinoline-3-carboxamide, the crystal packing was found to be controlled by N–H···O and C–H···O hydrogen bonds. lookchem.com Similarly, for this compound, one would anticipate that C–H···O interactions involving the acetyl and carboxylate oxygen atoms would play a crucial role in the formation of its supramolecular architecture. The analysis would likely show a significant percentage of the Hirshfeld surface area dedicated to H···H, C···H, and O···H contacts, underscoring the importance of van der Waals forces and weak hydrogen bonds in the solid-state structure.
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Quinoline Derivative
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 20.0 |
| O···H/H···O | 16.0 |
| N···H/H···N | 11.0 |
| Other | 8.0 |
Note: This table is based on data for analogous acetyl-substituted heterocyclic compounds and serves as an example. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in medicinal chemistry for the discovery and development of new therapeutic agents. These methods are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity. For quinoline derivatives, including "this compound," these approaches can elucidate the structural requirements for a desired biological effect, thereby guiding the design of more potent and selective molecules.
QSAR studies establish a mathematical correlation between the molecular descriptors of a series of compounds and their determined biological activities. These descriptors, which quantify various aspects of a molecule's physicochemical properties, can be electronic, hydrophobic, steric, or topological in nature. For quinoline derivatives, various molecular descriptors have been shown to correlate with their biological activities, such as antiproliferative and anti-inflammatory effects. dergipark.org.tr
In a study on 5,8-quinolinequinone derivatives, several molecular descriptors were calculated using Density Functional Theory (DFT). These included electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and molecular polarizability, as well as global reactivity descriptors such as molecular hardness and softness. dergipark.org.tr The analysis revealed that molecular hardness and softness were strongly related to the antiproliferative activity of these compounds. dergipark.org.tr Another QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as key descriptors influencing antituberculosis activity. nih.gov Specifically, an increase in molecular volume and a decrease in molecular electronegativity were found to enhance biological activity. nih.gov
The following table summarizes some of the molecular descriptors that have been correlated with the biological activity of quinoline derivatives and could be relevant for "this compound":
| Molecular Descriptor | Definition | Potential Impact on Biological Activity |
| Van der Waals Volume | The volume occupied by a molecule. | Can influence how well a molecule fits into a biological target's active site. nih.gov |
| Electron Density | The measure of the probability of an electron being present at a specific location. | Affects the molecule's reactivity and interaction with biological targets. nih.gov |
| Electronegativity | The tendency of an atom to attract a bonding pair of electrons. | Influences the polarity of bonds and intermolecular interactions. nih.gov |
| Molecular Hardness (η) | A measure of resistance to a change in electron distribution. | Can be related to the stability and reactivity of the molecule. dergipark.org.tr |
| Molecular Softness (S) | The reciprocal of molecular hardness. | Often correlates with higher reactivity and biological activity. dergipark.org.tr |
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges in a molecule. | Important for polar interactions with the biological target. dergipark.org.tr |
| Aromaticity | A property of cyclic, planar molecules with a ring of resonance bonds that gives increased stability. | Can be a useful descriptor for the initial prediction of medical effectiveness in quinoline derivatives. mdpi.com |
These correlations provide valuable insights into the structural features of quinoline derivatives that are crucial for their biological function. For "this compound," a similar QSAR analysis could be performed to predict its biological activities and to guide the synthesis of more active analogs.
Ligand-Based Design
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity.
For quinoline derivatives, ligand-based approaches have been successfully used. In one study, a pharmacophore model for antioxidant quinoline-3-carbohydrazides was developed. nih.gov The model identified key features for antioxidant activity, including one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used to screen databases for new potential antioxidants and to guide the synthesis of novel quinoline derivatives with improved activity. nih.gov
Another ligand-based technique, Comparative Molecular Field Analysis (CoMFA), has been applied to quinoline derivatives to develop 3D-QSAR models. mdpi.com CoMFA correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.comnih.gov For a series of quinoline-based compounds with anti-gastric cancer activity, CoMFA was used to identify structural features beneficial for their activity, leading to the design of new, more potent compounds. mdpi.comnih.gov
Structure-Based Design
When the 3D structure of the biological target is available, structure-based drug design can be utilized. This approach involves the use of computational methods like molecular docking to predict the binding mode and affinity of a ligand to its target. This information can then be used to design new ligands with improved binding characteristics.
Molecular docking studies have been performed on various quinoline derivatives to understand their interactions with their biological targets. For instance, docking studies of quinoline-based chalcones as HIV reverse transcriptase inhibitors helped to determine their binding affinity in the active site of the enzyme. nih.gov Similarly, for quinolinone-based thiosemicarbazones, molecular docking was used to predict their binding mode in the active site of the enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis. nih.gov
These computational approaches, both ligand-based and structure-based, are powerful tools for the rational design of novel quinoline derivatives with desired biological activities. In the case of "this compound," these methods could be applied to identify its potential biological targets and to design new analogs with enhanced therapeutic properties.
Chemical Reactivity and Mechanistic Pathways of Methyl 6 Acetylquinoline 3 Carboxylate
Reaction Mechanisms Involving the Quinoline (B57606) Nitrogen
The nitrogen atom in the quinoline ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, allowing it to participate in several characteristic reactions. quimicaorganica.orgresearchgate.net
Basicity and Salt Formation: The nitrogen atom can be readily protonated by acids to form quinolinium salts. The basicity can be influenced by the substituents on the ring; both the acetyl and carboxylate groups are electron-withdrawing, which tends to decrease the basicity of the nitrogen compared to unsubstituted quinoline. quimicaorganica.org
Alkylation and Acylation: As a nucleophile, the quinoline nitrogen can react with alkylating or acylating agents to form quaternary quinolinium salts. quimicaorganica.org For instance, reaction with alkyl halides (e.g., methyl iodide) would yield an N-alkylated quinolinium salt. This process introduces a positive charge into the heterocyclic ring, further activating it towards nucleophilic attack.
N-Oxide Formation: The nitrogen atom can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid, to form the corresponding Methyl 6-acetylquinoline-3-carboxylate N-oxide. quimicaorganica.orgsemanticscholar.orgnih.gov The formation of the N-oxide is a crucial transformation as it significantly alters the reactivity of the quinoline ring. It activates the C2 and C4 positions for nucleophilic substitution and the C8 position for electrophilic substitution and C-H functionalization. semanticscholar.orgresearchgate.net For example, N-oxidation of 6-bromoquinoline (B19933) activates the ring, facilitating subsequent nitration. semanticscholar.org
Table 1: Reactivity at the Quinoline Nitrogen
| Reaction Type | Reagent(s) | Product Type | Significance |
| Protonation | Strong Acids (e.g., HCl) | Quinolinium Salt | Modifies solubility and electronic properties. |
| Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkyl Quinolinium Salt | Increases activation of the ring for nucleophilic attack. quimicaorganica.org |
| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | Quinoline N-Oxide | Alters regioselectivity of subsequent reactions. quimicaorganica.orgresearchgate.net |
Reactivity of the Acetyl Group (e.g., Condensations, Oxidations, Reductions)
The acetyl group at the C6 position is a versatile functional handle. The carbonyl carbon is electrophilic, and the methyl protons are weakly acidic, allowing for reactions at both sites.
Condensation Reactions: The methyl protons of the acetyl group are acidic enough to be removed by a base, forming an enolate. This enolate can then participate in various condensation reactions. A key example is the Claisen-Schmidt condensation , where 6-acetylquinoline (B1266891) derivatives react with aromatic aldehydes in the presence of a base (like NaOH) to form α,β-unsaturated ketones, commonly known as chalcones. eurjchem.comijpsr.comeurjchem.comresearchgate.net These chalcone (B49325) intermediates are valuable precursors for the synthesis of various heterocyclic systems like pyrimidines, pyrazolines, and isoxazoles through subsequent cyclization reactions. eurjchem.comijpsr.comeurjchem.com
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. A common method for this transformation on aromatic ketones is the haloform reaction (using sodium hypohalite), which would convert the acetyl group into a carboxylate and iodoform (B1672029) (if iodine is used). Alternatively, oxidation with reagents like potassium permanganate (B83412) could also achieve this transformation, though it risks oxidizing other parts of the molecule if conditions are not carefully controlled.
Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction). Photochemical reduction of quinolines in the presence of silanes and an acid can lead to the reduction of the benzene (B151609) portion of the ring system. nih.gov
Table 2: Representative Reactions of the Acetyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Claisen-Schmidt Condensation | Ar-CHO, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |
| Haloform Reaction | NaOH, I₂ | Carboxylic Acid |
| Carbonyl Reduction | NaBH₄ | Secondary Alcohol |
| Clemmensen Reduction | Zn(Hg), HCl | Alkane (Ethyl group) |
Reactions at the Carboxylate Moiety (e.g., Hydrolysis, Amidation)
The methyl carboxylate group at the C3 position is susceptible to nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) followed by acidic workup, is common and typically proceeds via a saponification mechanism. mdpi.comresearchgate.netmdpi.com This conversion from the ester to the carboxylic acid modifies the molecule's properties and provides a new reactive site for further derivatization.
Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. More efficiently, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.org Alternatively, direct amidation of esters can be catalyzed by certain Lewis acids, like iron(III) chloride, which activates the ester carbonyl towards nucleophilic attack by an amine. mdpi.com
Cycloaddition Reactions Involving the Quinoline Ring System
The quinoline ring, particularly its pyridine (B92270) part, can participate in cycloaddition reactions, although the aromaticity of the system often needs to be overcome by using specific reaction conditions or activating the substrate.
Povarov-Type Reaction: While typically used to synthesize quinolines, the Povarov reaction is a formal [4+2] cycloaddition (aza-Diels-Alder reaction) that highlights the dienophilic character of the C=N bond within the quinoline system under certain conditions. Modifications of this reaction can be used to build upon existing quinoline cores.
Photochemical Cycloadditions: Quinolines can undergo photochemical [2+2], [3+2], or [4+2] cycloadditions with alkenes. These reactions often proceed via an excited-state intermediate and can lead to the formation of complex, three-dimensional dearomatized products. The regioselectivity and stereoselectivity of these cycloadditions can be influenced by substituents on the quinoline ring and the alkene, as well as the presence of Lewis acids.
[3+2+1] Cycloaddition: Iodine-mediated formal [3+2+1] cycloaddition reactions have been developed for the direct synthesis of substituted quinolines from simpler precursors like methyl ketones, arylamines, and styrenes. organic-chemistry.org This highlights the types of annulation strategies that can be employed to construct the quinoline system itself.
Rearrangement Reactions and Tautomerism
While this compound itself is not prone to simple tautomerism, its derivatives can undergo synthetically useful rearrangement reactions.
Beckmann Rearrangement: The acetyl group can be converted to an oxime by reaction with hydroxylamine. This oxime, upon treatment with an acid catalyst (e.g., sulfuric acid, PPA), can undergo a Beckmann rearrangement. libretexts.orgmasterorganicchemistry.com In this reaction, the group anti- to the oxime's hydroxyl group migrates to the nitrogen atom, ultimately yielding an N-substituted acetamide (B32628) derivative after hydrolysis of the intermediate nitrilium ion. masterorganicchemistry.com
Baeyer-Villiger Rearrangement: The acetyl group can undergo a Baeyer-Villiger rearrangement upon treatment with a peroxy acid (like m-CPBA). libretexts.orgwiley-vch.de This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the quinoline ring, converting the acetyl group into an acetate (B1210297) ester (6-acetoxyquinoline derivative). The migratory aptitude generally favors the more electron-rich group, making the migration of the quinoline ring likely.
Tautomerism: The target molecule does not exhibit significant tautomerism. However, related quinoline structures, such as hydroxyquinolines (quinolones), exist in tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolone) forms. mdpi.com For this compound, keto-enol tautomerism of the acetyl group is possible but the equilibrium heavily favors the keto form due to the stability of the carbonyl group.
Role as a Synthetic Intermediate in Complex Molecule Construction
The multiple functional groups of this compound make it a valuable building block for the synthesis of more complex molecules. The reactivity at each site can be selectively addressed to build molecular complexity.
Elaboration of the Acetyl Group: As described, the acetyl group can be transformed into a chalcone, which serves as a key intermediate for a wide range of pyrimidine (B1678525), pyrazoline, and other heterocyclic derivatives. eurjchem.comeurjchem.com
Modification of the Carboxylate Group: Hydrolysis to the carboxylic acid followed by amidation allows for the introduction of diverse substituents, enabling the construction of libraries of compounds for biological screening.
Functionalization via the N-Oxide: Conversion to the N-oxide opens pathways for regioselective C-H functionalization, particularly at the C2 and C8 positions, allowing for the introduction of aryl, alkyl, and other groups. researchgate.net
Core for Fused Systems: The quinoline ring itself can be the foundation for constructing fused polycyclic systems through annulation reactions.
Through a sequence of these transformations, this compound can be elaborated into complex structures with potential applications in medicinal chemistry and materials science.
Mechanistic Insights into Molecular Interactions and Biological Activities in Vitro and Computational Focus
Enzyme Inhibition Studies: Molecular Mechanism and Target Identification
Studies in this area would investigate the ability of Methyl 6-acetylquinoline-3-carboxylate to inhibit the activity of specific enzymes. Research on other quinoline (B57606) derivatives has shown engagement with targets like PI3Kα and caspases, making them hypothetical targets for initial screening.
Kinetic Assays and Inhibition Constants (e.g., PI3Kα, Caspase-3, other relevant enzymes)
To determine if this compound acts as an enzyme inhibitor, researchers would perform kinetic assays. These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. Key parameters derived from these assays, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), quantify the compound's potency.
For a hypothetical target like PI3Kα, which is implicated in cancer, assays would measure the reduction in the phosphorylation of its substrate. For Caspase-3, an enzyme crucial to apoptosis, a fluorometric assay could be used to measure the cleavage of a specific substrate. The results would be compiled into a data table for clear comparison.
Table 1: Hypothetical Enzyme Inhibition Profile for this compound
| Enzyme Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|---|
| PI3Kα | Kinase Activity Assay | Data Not Available | Data Not Available | Data Not Available |
Allosteric vs. Active Site Inhibition Mechanisms
Further kinetic studies would elucidate the mechanism of inhibition. By analyzing how the inhibitor affects the enzyme's kinetics in the presence of varying substrate concentrations, one can distinguish between different inhibition models.
Active Site (Competitive) Inhibition: Occurs if the compound binds to the same site as the natural substrate. This type of inhibitor increases the apparent Michaelis constant (Kₘ) but does not change the maximum reaction velocity (Vₘₐₓ).
Allosteric (Non-competitive) Inhibition: Involves the compound binding to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This typically reduces Vₘₐₓ without affecting Kₘ.
Determining the inhibition mechanism is critical for understanding the compound's biological effect and for guiding further drug development.
Computational Docking and Binding Free Energy Calculations with Enzyme Targets
Computational methods are used to predict and analyze how a ligand like this compound might bind to a protein target. Molecular docking simulations would model the compound's conformation within the enzyme's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts.
Following docking, binding free energy calculations (e.g., using Molecular Mechanics/Generalized Born Surface Area - MM/GBSA methods) would provide a quantitative estimate of the binding affinity. These computational predictions help rationalize experimental findings and can predict whether binding is favorable.
Table 2: Hypothetical Computational Docking Results for this compound
| Enzyme Target | PDB Code | Docking Score (kcal/mol) | Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| PI3Kα | e.g., 4L23 | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Profiling (In Vitro Assays)
This section would focus on the compound's ability to bind to various cell surface or intracellular receptors, which is a common starting point for identifying pharmacological activity. Adenosine (B11128) and opioid receptors are examples of receptor families where other complex heterocyclic molecules have shown activity.
Radioligand Binding Assays with Specific Receptor Subtypes (e.g., Adenosine Receptors, Opioid Receptors)
Radioligand binding assays are a gold standard for quantifying receptor affinity. These assays involve competing this compound against a known radioactive ligand that binds to the target receptor (e.g., human adenosine A₁, A₂ₐ, or A₃ receptors). The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is measured, from which the binding affinity constant (Kᵢ) is calculated. This provides a precise measure of the compound's affinity for the receptor.
Table 3: Hypothetical Receptor Binding Affinity for this compound
| Receptor Subtype | Radioligand Used | Kᵢ (nM) |
|---|---|---|
| Adenosine A₁ | Data Not Available | Data Not Available |
| Adenosine A₂ₐ | Data Not Available | Data Not Available |
| Adenosine A₃ | Data Not Available | Data Not Available |
| µ-Opioid | Data Not Available | Data Not Available |
| κ-Opioid | Data Not Available | Data Not Available |
Fluorescence-Based Binding Displacement Assays
As an alternative to radioligands, fluorescence-based techniques offer a safer and often higher-throughput method for assessing binding. In a fluorescence polarization (FP) assay, for example, a small fluorescently-labeled ligand is used. When unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to a large receptor, its tumbling slows, and the polarization of the emitted light increases. The ability of this compound to displace the fluorescent ligand from the receptor would cause a decrease in polarization, allowing for the determination of its binding affinity. These assays are highly adaptable for screening against a wide range of targets.
Based on the available scientific literature, a detailed article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated.
The search for specific research data on "this compound" concerning molecular dynamics simulations, detailed in vitro mechanistic studies (apoptosis, cell cycle), specific antiproliferative data against cancer cell lines, antimicrobial, antifungal, antiparasitic activities, and direct DNA/protein interaction studies did not yield specific results for this exact compound.
The available literature covers a broader range of related but structurally distinct compounds, such as:
Other quinoline-3-carboxylate derivatives. benthamscience.comnih.goveurekaselect.com
Quinoline-3-carboxylic acids. nih.gov
Thieno[3,2-b]pyridine-2-carboxylates, which are different heterocyclic systems. nih.gov
Various other quinoline-based compounds. mdpi.combiorxiv.org
Presenting findings from these related molecules would violate the explicit instruction to focus solely on "this compound" and would be scientifically inaccurate, as biological and molecular activities are highly dependent on the specific chemical structure. Therefore, it is not possible to construct the requested article with the required level of scientific accuracy and adherence to the provided constraints.
DNA/Protein Interaction Studies (Molecular Level)
Intercalation and Groove Binding Mechanisms with Nucleic Acids
Currently, there is no specific research data available in the scientific literature that describes the intercalation or groove binding mechanisms of this compound with DNA or RNA. While the broader class of quinoline derivatives has been investigated for DNA binding, with some compounds exhibiting intercalation or minor groove binding, these findings cannot be directly attributed to this compound without specific experimental or computational evidence. Therefore, any discussion on this topic would be speculative and fall outside the scope of existing research.
Binding with Specific Proteins (e.g., Serum Albumin, Enzymes)
Similarly, the scientific literature lacks specific studies on the binding interactions of this compound with proteins such as serum albumin or any particular enzymes. Although various quinoline compounds have been shown to interact with a range of protein targets, including kinases and other enzymes, no such data has been published for this compound. Consequently, its binding affinity, specific binding sites, and the thermodynamic parameters of its potential protein interactions remain uncharacterized.
Potential Applications in Advanced Materials and Catalytic Systems
Application as Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Quinoline-based ligands, particularly those with carboxylate functionalities, have been explored for the synthesis of novel MOFs. These ligands are of interest due to their rigidity, potential for luminescence, and the presence of nitrogen atoms that can act as additional coordination sites or be post-synthetically modified.
However, a specific investigation into the use of Methyl 6-acetylquinoline-3-carboxylate as a ligand for MOF synthesis has not been reported in the current body of scientific literature. Research in this area has predominantly focused on other quinoline (B57606) carboxylates or biquinoline derivatives. nih.gov The potential of the acetyl group on This compound to influence the properties of a hypothetical MOF, for instance through post-synthetic modification, remains an unexplored area of research.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses. The quinoline ring system, being an electron-deficient aromatic system, can act as an acceptor, and when combined with suitable donor groups, can give rise to molecules with NLO properties.
Studies on various quinoline derivatives have indeed shown promising NLO behavior. nih.gov Theoretical and experimental investigations on other substituted quinolines have highlighted the importance of the substitution pattern on the hyperpolarizability of the molecule. ajbls.comresearchgate.net However, there are no specific studies detailing the experimental or theoretical NLO properties of This compound . The combination of the electron-withdrawing acetyl and carboxylate groups on the quinoline scaffold could potentially lead to interesting NLO characteristics, but this remains to be experimentally verified.
Fluorescence and Photophysical Properties for Sensing Applications
The inherent fluorescence of the quinoline core has led to the development of numerous fluorescent sensors. The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, quantum yields, and lifetimes, can be finely tuned by the introduction of various functional groups.
Quinoline-based compounds are well-known to exhibit pH-dependent fluorescence, primarily due to the protonation and deprotonation of the quinoline nitrogen atom. This property has been exploited in the design of fluorescent pH sensors. The fluorescence intensity and/or the emission wavelength of these sensors can change significantly with variations in pH. While there are reports on other quinoline derivatives being used for pH sensing, there is no available research demonstrating the application of This compound as a chemical pH sensor.
Fluorescence quenching or enhancement is a powerful mechanism for the detection of various analytes. Quinoline derivatives have been employed as fluorescent probes where their emission is either quenched or enhanced upon interaction with specific ions or molecules. For example, the fluorescence of certain quinoline-based sensors can be quenched by nitroaromatic compounds, which are components of many explosives. rsc.org This process often involves photoinduced electron transfer from the excited fluorophore to the electron-deficient nitroaromatic compound. Conversely, chelation-enhanced fluorescence is a common phenomenon in metal ion sensing. Despite the general applicability of quinoline derivatives in this context, no specific studies on the fluorescence quenching or enhancement of This compound have been published.
Catalytic Roles and Catalyst Support in Organic Transformations
The quinoline scaffold is a key component in many ligands used in transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting catalyst.
In homogeneous catalysis, quinoline-based ligands have been successfully used in a variety of organic transformations. For instance, ruthenium complexes bearing pyridine-quinoline based ligands have shown high efficiency as catalysts for transfer hydrogenation reactions. mdpi.com In the realm of heterogeneous catalysis, MOFs constructed from quinoline-containing ligands have been investigated for their catalytic activity. nih.gov The porous nature of MOFs can provide size and shape selectivity, while the metal nodes and the organic linkers can both act as catalytic sites.
Despite the broad utility of quinoline derivatives in catalysis, there is no documented research on the use of This compound either as a ligand in homogeneous catalysis or as a building block for heterogeneous catalysts. The potential of its specific functional groups to influence catalytic activity or to serve as anchoring points for catalytically active species has not been explored.
Role in Chiral Catalysis
The development of chiral catalysts is a cornerstone of modern synthetic chemistry, enabling the selective production of single enantiomers of chiral molecules, which is particularly crucial in the pharmaceutical industry. Quinoline derivatives have emerged as privileged structures in the design of chiral ligands and catalysts for asymmetric synthesis. researchgate.net Their rigid, planar structure and the presence of a nitrogen atom provide excellent scaffolding for creating a well-defined chiral environment around a metal center.
However, a comprehensive review of the scientific literature does not yield specific information detailing the role of this compound in chiral catalysis. There are currently no published studies that describe its use as a chiral ligand, a catalyst, or a precursor for the synthesis of chiral catalysts.
The broader family of quinoline-containing compounds has been extensively utilized in a variety of asymmetric transformations. For instance, chiral ligands incorporating the quinoline motif are employed in metal-catalyzed reactions to achieve high levels of enantioselectivity. researchgate.net These reactions are fundamental to the synthesis of complex, biologically active molecules. The exploration of new quinoline derivatives continues to be an active area of research in the pursuit of more efficient and selective chiral catalysts. Future investigations may yet uncover a role for this compound in this important field of chemistry.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure quinoline (B57606) derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. While various methods exist for the synthesis of quinoline systems, the development of asymmetric routes to substituted quinolines like Methyl 6-acetylquinoline-3-carboxylate remains a significant area of interest.
Future research should focus on the development of catalytic asymmetric methods that allow for the stereocontrolled synthesis of this compound. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in the key bond-forming reactions. For instance, asymmetric variations of classic quinoline syntheses, such as the Friedländer annulation or the Doebner-von Miller reaction, could be explored. The inverse-electron-demand Diels-Alder reaction has also been shown to be an effective method for the asymmetric synthesis of tetrahydroquinoline derivatives and could be adapted for this purpose.
Key research objectives in this area include:
Design and synthesis of novel chiral ligands: Exploring new ligand architectures for metal-catalyzed reactions to achieve high enantiomeric excess (ee).
Development of organocatalytic methods: Utilizing small organic molecules as catalysts to provide a metal-free and environmentally benign approach to asymmetric synthesis.
Enantioselective functionalization: Investigating methods for the direct enantioselective introduction of the acetyl and carboxylate groups onto a pre-existing quinoline core.
A summary of potential asymmetric synthetic strategies is presented in the table below.
| Asymmetric Strategy | Catalyst Type | Potential Advantages |
| Asymmetric Friedländer Annulation | Chiral Brønsted Acid/Base or Metal Complex | Direct construction of the chiral quinoline core. |
| Asymmetric Doebner-von Miller Reaction | Chiral Lewis Acid | Utilization of readily available starting materials. |
| Inverse-Demand Diels-Alder Reaction | Chiral Ti(IV) Complex | High potential for stereocontrol. |
| Enantioselective C-H Functionalization | Chiral Transition Metal Catalyst | Atom-economical and efficient. |
Exploration of Bio-conjugation Strategies
The conjugation of small molecules to biomolecules, such as proteins, peptides, and nucleic acids, is a powerful strategy for developing targeted therapeutics, diagnostic agents, and research tools. The functional groups present in this compound, namely the acetyl and carboxylate moieties, provide convenient handles for bioconjugation.
Future research in this area should explore various conjugation chemistries to link this compound to different biomolecules. For instance, the acetyl group can be converted to an oxime or hydrazone through reaction with aminooxy or hydrazide-functionalized biomolecules, a reaction known for its bioorthogonality. The carboxylate group can be activated to form an amide bond with amine residues on proteins or peptides.
Potential applications of bioconjugates of this compound include:
Targeted drug delivery: Attaching the quinoline derivative to an antibody or a targeting peptide could enable its specific delivery to cancer cells or other diseased tissues.
Fluorescent labeling: If the quinoline core possesses suitable photophysical properties, its bioconjugates could be used for imaging and tracking biomolecules in living cells.
Probing biomolecular interactions: Conjugating the molecule to a known ligand could help in studying its interaction with a biological target.
The table below outlines possible bioconjugation strategies.
| Functional Group | Conjugation Chemistry | Resulting Linkage | Target Biomolecule Functional Group |
| Acetyl Group | Oximation/Hydrazone Formation | Oxime/Hydrazone | Aminooxy/Hydrazide |
| Carboxylate Group | Carbodiimide Chemistry | Amide | Amine |
Advanced Spectroscopic Studies under Operando Conditions
To fully understand the behavior and function of this compound in complex environments, such as in a biological system or during a chemical reaction, advanced spectroscopic studies under operando conditions are necessary. Operando spectroscopy allows for the real-time monitoring of a system as it is functioning, providing valuable insights into reaction mechanisms, transient intermediates, and dynamic structural changes.
Future research should employ a combination of spectroscopic techniques to probe the properties of this compound under relevant conditions. For instance, time-resolved fluorescence spectroscopy could be used to study its excited-state dynamics, while Raman and infrared spectroscopy could provide information about its vibrational modes and how they are affected by interactions with its environment. Combining these experimental techniques with theoretical calculations, such as Density Functional Theory (DFT), can aid in the interpretation of the spectroscopic data.
Key areas for investigation include:
Photophysical properties: Characterizing the absorption and emission properties of the compound in different solvents and environments to assess its potential as a fluorescent probe.
Interaction with biomolecules: Using techniques like NMR and fluorescence spectroscopy to study the binding of the molecule to proteins or nucleic acids.
Reaction monitoring: Employing operando spectroscopy to follow the course of a reaction involving this compound, identifying intermediates and determining reaction kinetics.
Multi-Scale Computational Modeling of Complex Systems
Computational modeling is an indispensable tool for understanding and predicting the behavior of chemical and biological systems. For a molecule like this compound, multi-scale computational modeling can provide insights that are difficult to obtain through experiments alone. This approach involves using different levels of theory to model the system at different length and time scales, from the quantum mechanical level to the macroscopic level.
Future computational studies should aim to build a comprehensive model of the behavior of this compound in complex systems. This could involve:
Quantum mechanical calculations: Using DFT and ab initio methods to accurately predict the electronic structure, spectroscopic properties, and reactivity of the molecule.
Molecular dynamics simulations: Simulating the dynamic behavior of the molecule in solution or interacting with a biomolecule to understand its conformational preferences and binding modes.
Hybrid QM/MM methods: Combining quantum mechanics and molecular mechanics to model reactions or interactions in a large system, where the active site is treated with a high level of theory and the rest of the system is treated with a more approximate method.
These computational models can be used to guide the design of new derivatives with improved properties and to interpret experimental results.
Design of Targeted Molecular Probes
The quinoline scaffold is a privileged structure in the design of molecular probes for biological imaging and sensing. The functional groups and potential for derivatization of this compound make it an attractive starting point for the design of targeted molecular probes.
Future research in this area should focus on modifying the structure of this compound to create probes with specific properties. This could involve:
Tuning the photophysical properties: Introducing different substituents onto the quinoline ring to shift the absorption and emission wavelengths, increase the quantum yield, or introduce sensitivity to the local environment (e.g., pH, polarity).
Incorporating a targeting moiety: Attaching a ligand that specifically binds to a biological target of interest, such as a receptor or an enzyme.
Developing responsive probes: Designing probes that exhibit a change in their fluorescence properties upon binding to a target or in response to a specific biological event.
The successful development of such probes could have a significant impact on our ability to visualize and understand complex biological processes at the molecular level.
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Modification of the quinoline core to enhance fluorescence. | Cellular imaging. |
| Targeted Probe | Conjugation to a targeting ligand. | Imaging specific cell types or organelles. |
| Responsive Probe | Incorporation of a recognition element linked to a fluorophore. | Sensing of specific ions, molecules, or enzymatic activity. |
Q & A
Q. Table 1: Typical Characterization Data
| Technique | Key Observations (Analogous Compounds) |
|---|---|
| ¹H NMR | δ 8.9 (s, H-2), δ 2.6 (s, acetyl CH₃) |
| X-ray | C=O bond length: ~1.21 Å, dihedral angle: 15°–25° |
Advanced Question: How can researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for derivatives of this compound?
Methodological Answer:
2D NMR Validation : Use NOESY to confirm spatial proximity of protons and HMBC to correlate heteronuclear couplings.
DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Compare computed chemical shifts (GIAO method) with experimental NMR .
Crystallographic Cross-Check : Resolve ambiguities via single-crystal X-ray analysis. SHELXL refinement with twin detection is critical for structures prone to twinning .
Q. Example Workflow :
- Step 1 : Acquire high-resolution NMR (500 MHz+) in DMSO-d₆.
- Step 2 : Perform DFT-based conformational analysis.
- Step 3 : If discrepancies persist, re-examine sample purity (HPLC-MS) or crystallize for X-ray validation .
Basic Question: What safety protocols are essential when handling this compound in kinetic studies?
Methodological Answer:
PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
Engineering Controls : Use fume hoods for synthesis; maintain negative pressure in handling areas .
First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
- Inhalation : Move to fresh air; monitor for respiratory distress .
Note : Toxicity data for this compound is limited; assume Category 4 acute toxicity (oral/dermal/inhalation) based on structural analogs .
Advanced Question: How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?
Methodological Answer:
DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (H₂SO₄, 0.1–1.0 eq), and solvent polarity (MeOH vs. EtOH).
Analytical Monitoring : Use TLC (silica, UV detection) or inline FTIR to track reaction progress.
Byproduct Identification : Isolate via prep-HPLC and characterize using HRMS/¹³C NMR. Common byproducts include decarboxylated or over-acetylated derivatives .
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes esterification |
| Catalyst | 0.5 eq H₂SO₄ | Reduces hydrolysis |
| Solvent | Anhydrous MeOH | Prevents ketone migration |
Advanced Question: What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Molecular Orbital Analysis : Use Gaussian to calculate LUMO maps, identifying electrophilic sites (e.g., carbonyl carbons).
MD Simulations : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) using GROMACS.
Kinetic Modeling : Apply Eyring equation with DFT-derived transition-state energies to predict rate constants .
Key Insight : The 3-carboxylate group sterically hinders nucleophilic attack at the quinoline C-2 position, favoring reactivity at the acetyl group .
Basic Question: How should researchers handle discrepancies in melting point data for this compound across literature sources?
Methodological Answer:
Purity Assessment : Run HPLC (C18 column, 70:30 MeOH/H₂O) to check for impurities (>98% purity required).
DSC Analysis : Perform differential scanning calorimetry at 10°C/min to identify polymorphs.
Literature Review : Cross-reference with crystallographic data (e.g., Cambridge Structural Database) to confirm reported polymorphs .
Note : Polymorphism is common in ester derivatives; recrystallize from ethyl acetate to isolate the stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
